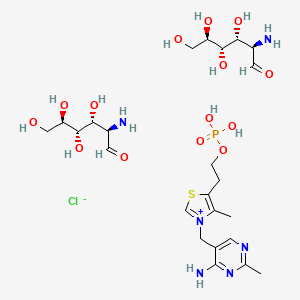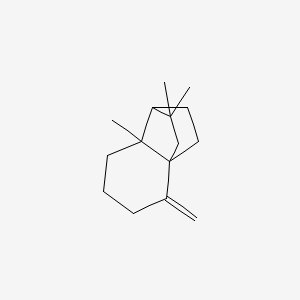
beta-Neoclovene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-Neoclovene, also known as B-neoclovene, belongs to the class of organic compounds known as bicyclic monoterpenoids. These are monoterpenoids containing exactly 2 rings, which are fused to each other. Beta-Neoclovene is considered to be a practically insoluble (in water) and relatively neutral molecule. Beta-Neoclovene has been primarily detected in saliva. Within the cell, Beta-neoclovene is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, Beta-neoclovene can be found in tea. This makes Beta-neoclovene a potential biomarker for the consumption of this food product.
Beta-Neoclovene is a sesquiterpene.
Aplicaciones Científicas De Investigación
Betulinic Acid: Anticancer Therapy
Betulinic acid, a naturally occurring compound similar to beta-Neoclovene, shows significant promise in cancer therapy. Its antitumor properties directly affect cancerous cells' mitochondria, offering an alternative when traditional chemotherapy fails. This compound is under development with the support of the U.S. National Cancer Institute, highlighting its potential in cancer therapeutics (Ali-Seyed et al., 2016).
Regulation of Pancreatic Beta-Cell Mass
Research on beta-cell mass regulation is crucial for understanding diabetes. The process of neogenesis, the formation of new beta cells, is significant in compensating for increased insulin demands. This research could be relevant for understanding how beta-Neoclovene might impact beta-cell mass in diabetes treatment (Bouwens & Rooman, 2005).
Stimulated Endocrine Cell Proliferation
Studies on the stimulation of human beta-cell neogenesis in vivo are critical for diabetes research. Understanding how beta-Neoclovene might affect these processes could be beneficial in developing new therapeutic approaches for diabetes (Tyrberg et al., 2001).
Radiopharmaceuticals
Exploration of unconventional nuclides for radiopharmaceuticals is an area where compounds like beta-Neoclovene could potentially play a role. These studies focus on developing novel diagnostic and therapeutic drugs for various diseases (Holland et al., 2010).
Integrin Targeting and Endocytosis
Research on template assembled cyclopeptides for integrin targeting and endocytosis in metastasis and tumor-induced angiogenesis might provide insights into how beta-Neoclovene could be used in similar contexts (Boturyn et al., 2004).
Betulin and Cholesterol in Anti-Tumor Therapy
Betulin, closely related to beta-Neoclovene, has been found to induce apoptosis in tumor cells, especially when combined with cholesterol. This could provide a framework for understanding the potential anti-tumor applications of beta-Neoclovene (Mullauer et al., 2009).
Beta-Lapachone in Lung Cancer Therapy
Beta-lapachone, used in nanotherapeutics for lung cancer, could provide a parallel for how beta-Neoclovene might be used in similar nanomedical applications (Blanco et al., 2010).
Embryonic Stem Cell Therapy for Diabetes
Research on the genetic manipulation of stem cells for beta-cell creation as a potential cure for diabetes might offer insights into how beta-Neoclovene could impact stem cell therapy in diabetes management (Wainwright et al., 2007).
Molecular Imaging of Tumors
Molecular imaging techniques, including the use of alpha(nu)beta3-targeted nanoparticles, offer a perspective on how beta-Neoclovene could be used in early tumor detection and characterization (Winter et al., 2003).
Propiedades
Número CAS |
56684-96-9 |
|---|---|
Nombre del producto |
beta-Neoclovene |
Fórmula molecular |
C15H24 |
Peso molecular |
204.35 g/mol |
Nombre IUPAC |
6,8,8-trimethyl-2-methylidenetricyclo[5.2.2.01,6]undecane |
InChI |
InChI=1S/C15H24/c1-11-6-5-8-14(4)12-7-9-15(11,14)10-13(12,2)3/h12H,1,5-10H2,2-4H3 |
Clave InChI |
BUDWHMNUSAOQBI-UHFFFAOYSA-N |
SMILES |
CC1(CC23CCC1C2(CCCC3=C)C)C |
SMILES canónico |
CC1(CC23CCC1C2(CCCC3=C)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




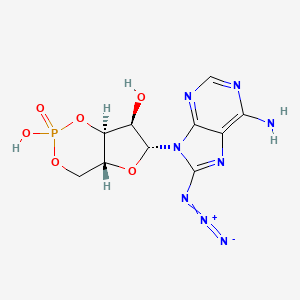
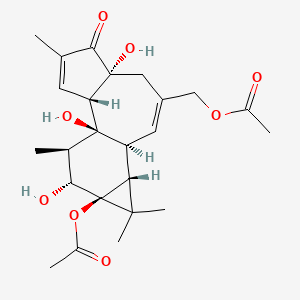
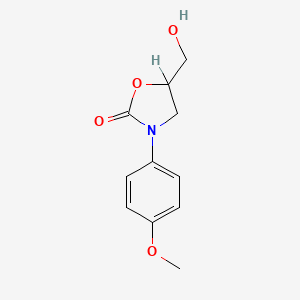




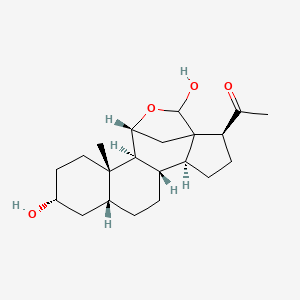

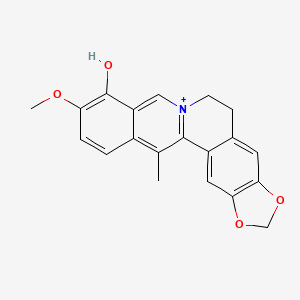

![3-[(3aS,4S,7aS)-7a-methyl-5-oxo-2,3,3a,4,6,7-hexahydro-1H-inden-4-yl]propanoic acid](/img/structure/B1198027.png)
